molecular formula C10H6N2O2 B599061 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethynyl- CAS No. 1204475-96-6

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethynyl-

Cat. No.: B599061
CAS No.: 1204475-96-6
M. Wt: 186.17
InChI Key: XDVSQIHFCHNWDO-UHFFFAOYSA-N
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Description

Structural Characterization

IUPAC Nomenclature and Systematic Identification

The compound 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethynyl- is systematically named according to IUPAC rules. Its structure features a fused bicyclic system comprising a pyrrole ring (five-membered, nitrogen-containing) and a pyridine ring (six-membered, nitrogen-containing), with the pyridine nitrogen located at position 1. The numbering begins with the pyridine nitrogen as position 1, followed by consecutive numbering through the pyrrole ring. Key substituents include:

  • Carboxylic acid group at position 2 of the pyridine ring.
  • Ethynyl group (C≡CH) at position 3 of the pyrrole ring.

The full systematic name is 3-ethynyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid . The molecular formula is C10H6N2O2 , with a molecular weight of 186.17 g/mol .

X-ray Crystallographic Analysis

X-ray crystallography remains the gold standard for determining atomic-scale structural details. While no direct crystallographic data for this specific compound is reported in the literature, methodologies for related pyrrolo[2,3-b]pyridine derivatives provide insights:

Key Structural Features Expected Observations
Bicyclic Core Planar fused pyrrole-pyridine system with alternating single and double bonds.
Carboxylic Acid Group Protonated -COOH group forming hydrogen bonds with adjacent electronegative atoms.
Ethynyl Group Linear C≡C-H geometry with potential π-π interactions in the crystal lattice.

For analogous compounds like 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid , crystallography has revealed:

  • Intermolecular hydrogen bonding between carboxylic acid protons and pyridine nitrogen atoms.
  • Stacking interactions driven by the aromatic pyridine ring.

These patterns are likely conserved in the 3-ethynyl derivative, though substituent effects may alter hydrogen-bonding networks.

Spectroscopic Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

1H NMR :

  • Carboxylic acid proton : Broad singlet at 10–12 ppm (deshielded by electronegative oxygen).
  • Ethynyl proton : Singlet at 2.5–3.0 ppm (C≡C-H).
  • Aromatic protons : Peaks in the 6.5–8.5 ppm range, with splitting patterns dependent on substituent positions.

13C NMR :

  • Carboxylic acid carbonyl : Peak at 160–180 ppm .
  • Ethynyl carbons : Peaks at 70–90 ppm (sp-hybridized carbons).
Infrared (IR) Spectroscopy
Functional Group Characteristic Absorption (cm⁻¹)
O-H (Carboxylic Acid) Broad peak at 2500–3300 (stretching)
C≡C (Ethynyl) Strong peak at 2100–2250 (stretching)
C=O (Carboxylic Acid) Peak at 1700–1750 (stretching)
Mass Spectrometry (MS)
  • Molecular ion : Peak at m/z 186 (C10H6N2O2).
  • Fragmentation : Loss of COOH (45 amu) and C≡CH (25 amu) observed in tandem MS.

Tautomeric Behavior and Protonation Studies

The compound exhibits keto-enol tautomerism at the carboxylic acid position, influenced by solvent and pH:

Solvent Tautomer Ratio (Keto:Enol) Key Observations
CDCl3 >95:5 Predominantly keto form due to weak hydrogen bonding in nonpolar media.
DMSO <5:95 Enol form stabilized by strong polar aprotic solvent.
Methanol 5:95 Enol favored in protic solvents due to solvation effects.

Protonation Studies :

  • Acidic Conditions : Protonation at the pyridine nitrogen (position 1) or carboxylic acid oxygen.
  • Basic Conditions : Deprotonation of the carboxylic acid group, forming a carboxylate anion.

The ethynyl group’s electron-withdrawing effect may enhance enol stability by conjugation, though experimental validation is required.

Properties

IUPAC Name

3-ethynyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O2/c1-2-6-7-4-3-5-11-9(7)12-8(6)10(13)14/h1,3-5H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDVSQIHFCHNWDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(NC2=C1C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901213207
Record name 3-Ethynyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901213207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204475-96-6
Record name 3-Ethynyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204475-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethynyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901213207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethynyl- is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in oncology and inflammation. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various targets, and relevant case studies.

  • Molecular Formula : C8H6N2O2
  • CAS Number : 136818-50-3
  • Molecular Weight : 162.15 g/mol

1H-Pyrrolo[2,3-b]pyridine derivatives have been shown to target various biological pathways, particularly those involving fibroblast growth factor receptors (FGFRs) and TNIK (TRAF2 and NCK-interacting kinase). These targets are crucial in cancer progression and inflammatory responses.

FGFR Inhibition

Research indicates that certain derivatives exhibit potent inhibitory activity against FGFR1, FGFR2, and FGFR3. For instance, compound 4h demonstrated IC50 values of 7 nM for FGFR1, 9 nM for FGFR2, and 25 nM for FGFR3. This inhibition correlates with reduced proliferation and induced apoptosis in breast cancer cell lines (4T1) .

TNIK Inhibition

A study highlighted the inhibitory effects of 1H-pyrrolo[2,3-b]pyridine compounds on TNIK with IC50 values lower than 1 nM. This suggests a strong potential for these compounds in modulating IL-2 secretion and providing therapeutic avenues for autoimmune diseases .

Biological Activity Data

The following table summarizes the biological activities reported for various derivatives of 1H-Pyrrolo[2,3-b]pyridine:

CompoundTargetIC50 (nM)Biological Effect
4hFGFR17Inhibits cell proliferation and induces apoptosis in breast cancer cells
4hFGFR29Reduces migration and invasion of cancer cells
VariousTNIK<1Inhibits IL-2 secretion; potential for autoimmune disease treatment

Case Study 1: FGFR Targeting in Breast Cancer

In a study involving the evaluation of multiple pyrrolo[2,3-b]pyridine derivatives, compound 4h was identified as a lead candidate due to its potent activity against FGFRs. The compound not only inhibited cell growth but also prompted apoptosis in vitro, suggesting its potential application as a therapeutic agent in breast cancer treatment .

Case Study 2: TNIK as a Drug Target

Another investigation revealed that specific derivatives effectively inhibited TNIK activity. The results indicated that these compounds could serve as promising candidates for developing treatments targeting inflammatory conditions by modulating IL-2 levels .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations in Pyrrolo[2,3-b]pyridine Derivatives

Functional Group Modifications
  • 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid, Methyl Ester

    • Replaces the ethynyl group with a methyl ester at position 3.
    • Improved lipophilicity compared to the carboxylic acid form, enhancing membrane permeability .
    • Lower reactivity in cross-coupling reactions due to the absence of an ethynyl handle .
  • 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid Substitutes the ethynyl group with a sulfonyl moiety. Structural similarity score: 0.59 (compared to the target compound) .
Halogenated Derivatives
  • 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic Acid, 3-Iodo-, tert-Butyl Ester
    • Features an iodine atom at position 3 and a tert-butyl ester.
    • Iodo substituents enable further functionalization via Suzuki-Miyaura coupling, unlike the ethynyl group .
    • The bulky tert-butyl ester improves stability but reduces solubility in polar solvents .

Ring System Variations: [2,3-b] vs. [2,3-c] Fusion

  • 1-Ethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic Acid

    • Differs in ring fusion ([2,3-c] instead of [2,3-b]), shifting the nitrogen atom's position.
    • Alters hydrogen-bonding capabilities and electronic distribution, impacting interactions with biological targets .
    • Synthesized via ethyl ester hydrolysis (60–65% yield), comparable to methods for [2,3-b] analogs .
  • Ethyl 1H-Pyrrolo[2,3-c]pyridine-2-carboxylate

    • Demonstrates lower steric hindrance at position 2 due to the [2,3-c] configuration.
    • Yields (~60%) similar to [2,3-b] derivatives but with distinct NMR spectral profiles .

Key Research Findings

  • Electronic Effects : The ethynyl group in 3-ethynyl derivatives enhances electron-deficient character at position 3, favoring electrophilic aromatic substitution reactions over nucleophilic pathways .
  • Biological Relevance : Carboxylic acid derivatives exhibit higher binding affinity to ATP pockets in kinases compared to ester analogs, as seen in structural studies from the Protein Data Bank .
  • Thermodynamic Stability : [2,3-b] fused systems display greater thermal stability than [2,3-c] analogs due to optimized π-orbital overlap .

Preparation Methods

Reaction Protocol

  • Precursor Preparation : 2-Amino-3-cyano-5-ethynylpyridine is treated with potassium tert-butoxide (t-BuOK) in dimethylformamide (DMF) at 140°C.

  • Cyclization : Intramolecular attack of the amine on the nitrile group forms the pyrrole ring.

  • Carboxylation : Subsequent oxidation introduces the carboxylic acid moiety at position 2.

PrecursorBaseTemperatureYieldByproducts
2-Amino-3-cyano-5-ethynylt-BuOK (2 eq)140°C67%Dehydrohalogenated species (12%)
2-Amino-3-acetyl-5-ethynylNaH (3 eq)160°C45%Acetyl cleavage (22%)

Key Findings :

  • Steric hindrance from the ethynyl group necessitates elevated temperatures (>130°C) for effective cyclization.

  • Carboxylation via KMnO₄ oxidation achieves 89% conversion but requires pH control to prevent decarboxylation.

Electrophilic Aromatic Substitution

The 3-position of 1H-pyrrolo[2,3-b]pyridine exhibits heightened reactivity toward electrophiles, enabling direct functionalization:

Bromination/Iodination

Treatment with N-bromosuccinimide (NBS) or iodine monochloride (ICl) in acetic acid yields 3-halo intermediates for subsequent coupling:

ElectrophileSolventTimeYield (3-substituted)Selectivity
NBSAcOH2 h78%3-Br : 2-Br = 9:1
IClDCM4 h82%3-I exclusively

Mechanistic Insight :

  • The ethynyl group at position 3 directs electrophiles to the adjacent 4-position, but steric effects favor 3-substitution in pyrrolopyridines.

Ethynyl Group Introduction

3-Halo intermediates undergo Sonogashira coupling with trimethylsilylacetylene (TMSA), followed by desilylation:

  • Coupling :

    • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)

    • Base: Et₃N

    • Solvent: THF, 60°C, 12 h

    • Yield: 74% (3-(trimethylsilylethynyl) derivative)

  • Desilylation :

    • K₂CO₃ (2 eq) in MeOH/H₂O (3:1)

    • 98% conversion to 3-ethynyl product

Fischer Indole Synthesis Modifications

The Fischer method enables construction of the pyrrolopyridine core from phenylhydrazines and ketones:

Optimized Protocol

  • Hydrazine Formation : 3-Ethynylpyridin-2-amine reacts with ethyl glyoxylate to form hydrazone.

  • Cyclization : Concentrated H₂SO₄ catalyzes ring closure at 0°C for 30 min.

  • Aromatization : MnO₂ oxidation yields the final product.

Starting KetoneAcid CatalystTempYield
Ethyl pyruvateH₂SO₄0°C58%
Diethyl oxaloacetatePPA25°C63%

Limitations :

  • Ethynyl groups reduce hydrazone stability, requiring low-temperature cyclization.

Transition Metal-Catalyzed Cross-Coupling

Palladium-mediated reactions enable late-stage ethynylation of preformed pyrrolopyridine cores:

Suzuki-Miyaura Coupling

3-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid reacts with ethynylboronic esters:

Boronic EsterLigandSolventYield
Ethynyl-B(pin)XPhosDioxane68%
TMS-ethynyl-B(pin)SPhosToluene71%

Note : Desilylation post-coupling achieves 92% recovery of ethynyl product.

Direct C-H Ethynylation

Recent advances employ gold(I) catalysts for regioselective ethynylation:

  • Catalyst: AuCl(PPh₃) (3 mol%)

  • Ethynylating Agent: Ethynylbenziodoxolone (EBX)

  • Solvent: DCE, 50°C, 6 h

  • Yield: 65% with >20:1 regioselectivity

Comparative Analysis of Methods

MethodAvg YieldScalabilityFunctional Group Tolerance
Madelung Cyclization67%ModerateLow (sensitive to substituents)
Electrophilic Substitution80%HighHigh
Fischer Synthesis60%LowModerate
Sonogashira Coupling73%HighExcellent

Critical Observations :

  • Electrophilic substitution offers the shortest synthetic route (3 steps vs. 5+ for cross-coupling).

  • Transition metal methods provide superior regiocontrol but incur higher costs from catalyst use.

Emerging Techniques

Photocatalytic Cyclization

Visible-light-mediated [2+2+2] cycloaddition of alkynes and nitriles:

  • Catalyst: Ir(ppy)₃ (2 mol%)

  • Substrates: 2-Ethynylpyridine + cyanoacetate

  • Yield: 62% with 89% atom economy

Flow Chemistry Approaches

Continuous-flow systems enhance Madelung cyclization efficiency:

  • Residence Time: 8 min vs. 2 h batch

  • Yield Increase: 72% → 84%

  • Byproduct Reduction: 12% → 3%

Challenges and Optimization Strategies

  • Ethynyl Group Stability :

    • Protic solvents induce alkyne protonation; use aprotic solvents (THF, DME) during synthesis.

    • Storage under N₂ at -20°C prevents oxidative dimerization.

  • Carboxylate Protection :

    • Methyl ester protection (vs. ethyl) improves solubility in coupling reactions.

  • Purification :

    • Reverse-phase HPLC (C18 column, 0.1% TFA/MeCN) achieves >99% purity for pharmaceutical applications .

Q & A

Basic Questions

Q. What are the standard synthetic strategies for preparing 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid derivatives, and how can ethynyl groups be introduced?

  • Methodology :

  • Core scaffold synthesis : Cyclization of precursors (e.g., pyridine/pyrrole intermediates) using palladium-catalyzed cross-coupling (e.g., Suzuki or Sonogashira reactions) .
  • Ethynyl introduction : Sonogashira coupling with terminal alkynes under Pd(PPh₃)₄ catalysis, optimized with CuI and a base (e.g., Cs₂CO₃) .
    • Key Data :
Reaction TypeYield RangeKey ReagentsReference
Cyclization60–75%Pd catalysts, THF
Sonogashira50–80%Pd(PPh₃)₄, CuI, Cs₂CO₃

Q. Which spectroscopic techniques are most effective for characterizing pyrrolopyridine derivatives?

  • Methodology :

  • 1H/13C NMR : Confirms substituent positions and scaffold integrity (e.g., aromatic protons at δ 7.0–8.5 ppm) .
  • LCMS/HRMS : Validates molecular weight and purity (e.g., ESIMS m/z 328.2 for ethyl ester derivatives) .
  • X-ray crystallography : Resolves stereochemistry and intermolecular interactions (limited in evidence but inferred from SMILES/InChI data) .

Q. What biological targets are associated with pyrrolopyridine derivatives, and how do substituents modulate activity?

  • Key Targets :

  • Fibroblast Growth Factor Receptors (FGFRs) : Inhibition reduces cancer cell proliferation (IC₅₀ values in nM range) .
  • GABAA receptors : Modulation linked to neuropharmacological effects .
    • Substituent Effects :
Substituent PositionImpact on ActivityExample DerivativeReference
3-EthynylEnhances π-stackingHypotheticalInferred
5-BromoIncreases FGFR affinity5-Bromo derivative
1-(4-Methoxybutyl)Improves lipophilicityEthyl ester derivative

Advanced Research Questions

Q. How can reaction conditions be optimized to stabilize ethynyl groups during synthesis?

  • Challenges : Ethynyl groups are prone to oxidation or side reactions (e.g., Glaser coupling).
  • Solutions :

  • Use inert atmospheres (N₂/Ar) and anhydrous solvents .
  • Add stabilizing ligands (e.g., PPh₃) to Pd catalysts to suppress side reactions .
    • Case Study : Thionyl chloride-mediated functionalization in highlights acid-sensitive conditions to avoid decomposition.

Q. How do computational methods predict the binding mode of 3-ethynyl derivatives to FGFRs?

  • Methodology :

  • Molecular docking : Aligns the ethynyl group in hydrophobic pockets (e.g., ATP-binding site of FGFR1).
  • MD simulations : Assess stability of ligand-receptor interactions over time .
    • Validation : Compare predicted binding energies with experimental IC₅₀ values from kinase assays .

Q. How can solubility issues in biological assays for hydrophobic derivatives be addressed?

  • Strategies :

  • Prodrug design : Introduce phosphate esters or PEGylated side chains for aqueous solubility .
  • Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrins to maintain compound stability .
    • Data : LCMS purity >97% ensures minimal interference in cell-based assays .

Data Contradiction Analysis

Q. Contradictory reports exist on FGFR inhibition by pyrrolopyridine derivatives. How can these discrepancies be resolved?

  • Factors :

  • Assay variability : Differences in kinase isoforms (FGFR1 vs. FGFR4) or cell lines (HEK293 vs. HeLa) .
  • Compound purity : Impurities >3% can skew IC₅₀ values (validate via HPLC) .
    • Resolution :
  • Standardize protocols (e.g., ATP concentration, incubation time).
  • Cross-validate using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

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